molecular formula C22H26N2O3 B2755857 7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 444787-99-9

7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B2755857
CAS No.: 444787-99-9
M. Wt: 366.461
InChI Key: UYMSOSJLBQCYHU-UHFFFAOYSA-N
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Description

The compound 7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a spiro heterocyclic molecule characterized by a unique fusion of a pyrazolo-oxazine moiety and a cyclohexane ring. Key structural features include:

  • A 7-methoxy group on the benzo-fused ring, which enhances electronic stability and modulates solubility.
  • A 4'-methyl substituent on the cyclohexane ring, contributing to steric effects.

Properties

IUPAC Name

7-methoxy-4'-methyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-9-11-22(12-10-14)24-18(13-17(23-24)19-8-7-15(2)26-19)16-5-4-6-20(25-3)21(16)27-22/h4-8,14,18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMSOSJLBQCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines elements from various chemical families, including pyrazoles and oxazines. The presence of the methoxy and methyl groups contributes to its unique reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research involving various cancer cell lines demonstrated that it induces apoptosis through specific pathways:

  • Mechanism of Action : The compound appears to engage with cellular signaling pathways that regulate apoptosis. It has been shown to activate caspase cascades leading to programmed cell death in cancer cells.
  • Case Study : A study focused on prostate cancer cells reported an IC50 value of approximately 2.0 µM, indicating potent cytotoxicity against these cells. The compound's effectiveness was attributed to its ability to disrupt mitochondrial function and induce oxidative stress within the cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial effects:

  • Research Findings : Preliminary tests have shown that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective benefits:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Case Study : In vitro studies using neuronal cell cultures demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .

Research Data Table

Biological ActivityCell Line/OrganismIC50/EffectReference
AnticancerProstate Cancer Cells2.0 µM
AntibacterialStaphylococcus aureusInhibitory
AntibacterialEscherichia coliInhibitory
NeuroprotectiveNeuronal Cell CulturesDecreased ROS levels

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Spiro Compounds

Compound Name Substituents Core Structure Key Differences Reference
7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[...] 7-OCH₃, 4'-CH₃, 2-(5-methylfuran-2-yl) Benzo[e]pyrazolo[1,5-c][1,3]oxazine + cyclohexane Furan substituent; methyl on cyclohexane Target
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...] () 7-OCH₃, 2-(4-Cl-C₆H₄) Benzo[e]pyrazolo[1,3]oxazine + cyclohexane Chlorophenyl vs. furan; no cyclohexane methyl
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[...] () 7-OCH₃, 2-Ph, 5-(4-Cl-benzyloxy-Ph) Pyrazolo[1,5-c][1,3]benzoxazine Bulky chlorobenzyloxy group; phenyl at position 2
2-(4-Substituted-phenyl)-1,10b-dihydrospiro[...] () Variable 4-substituents (e.g., Cl, OCH₃) Benzo[e]pyrazolo[1,5-c][1,3]oxazine + indolinone Indolinone ring vs. cyclohexane; substituent diversity

Key Observations :

  • The furan substituent in the target compound may enhance metabolic stability compared to chlorophenyl groups, which are prone to oxidative dehalogenation .

Key Observations :

  • Microwave-assisted synthesis () improves yields (80–85%) compared to conventional heating (60–75%) .
  • The target compound’s synthesis likely requires careful optimization due to the furan group’s sensitivity to strong acids or bases.

Pharmacological and Physicochemical Properties

Key Observations :

  • The 5-methylfuran-2-yl group in the target compound may reduce solubility compared to chlorophenyl analogs due to increased hydrophobicity.
  • Antimicrobial activity in spiro compounds correlates with electron-withdrawing substituents (e.g., Cl), suggesting the target compound’s furan group (electron-rich) may limit efficacy .

Stability and Metabolic Considerations

  • Methoxy groups (e.g., 7-OCH₃) generally improve metabolic stability by resisting oxidative degradation .
  • This contrasts with chlorophenyl groups, which are more metabolically inert .

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